molecular formula C19H23O2P B14269108 [(1,3-Dioxocan-2-yl)methyl](diphenyl)phosphane CAS No. 138852-42-3

[(1,3-Dioxocan-2-yl)methyl](diphenyl)phosphane

Cat. No.: B14269108
CAS No.: 138852-42-3
M. Wt: 314.4 g/mol
InChI Key: KVEHUDWRHBRKLU-UHFFFAOYSA-N
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Description

(1,3-Dioxocan-2-yl)methylphosphane is an organophosphorus compound that features a phosphane group bonded to a diphenyl moiety and a 1,3-dioxocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxocan-2-yl)methylphosphane typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxocane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of (1,3-Dioxocan-2-yl)methylphosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxocan-2-yl)methylphosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group back to its original state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,3-Dioxocan-2-yl)methylphosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance of the final products.

Mechanism of Action

The mechanism of action of (1,3-Dioxocan-2-yl)methylphosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic processes.

Properties

CAS No.

138852-42-3

Molecular Formula

C19H23O2P

Molecular Weight

314.4 g/mol

IUPAC Name

1,3-dioxocan-2-ylmethyl(diphenyl)phosphane

InChI

InChI=1S/C19H23O2P/c1-4-10-17(11-5-1)22(18-12-6-2-7-13-18)16-19-20-14-8-3-9-15-21-19/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

KVEHUDWRHBRKLU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OCC1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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